molecular formula C13H17Cl2NO4S2 B14348026 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 92071-55-1

2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride

Cat. No.: B14348026
CAS No.: 92071-55-1
M. Wt: 386.3 g/mol
InChI Key: ZZKLGFGQRXTEME-UHFFFAOYSA-N
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Description

2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a cyclohexylmethylsulfamoyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves multiple steps One common route starts with the chlorination of benzene derivatives to introduce the chloro group This is followed by the sulfonation of the benzene ring to introduce the sulfonyl chloride group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloro group can also participate in substitution reactions, further modifying the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-sulfamoylbenzenesulfonyl chloride: Similar structure but lacks the cyclohexylmethyl group.

    5-Chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride: Similar structure but has a methoxy group instead of a sulfamoyl group.

Uniqueness

2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to the presence of the cyclohexylmethylsulfamoyl group, which can impart specific chemical and physical properties to the compound. This makes it a valuable intermediate in the synthesis of specialized organic molecules and materials.

Properties

CAS No.

92071-55-1

Molecular Formula

C13H17Cl2NO4S2

Molecular Weight

386.3 g/mol

IUPAC Name

2-chloro-5-(cyclohexylmethylsulfamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H17Cl2NO4S2/c14-12-7-6-11(8-13(12)21(15,17)18)22(19,20)16-9-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2

InChI Key

ZZKLGFGQRXTEME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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